13-Hydroxy-9,11-octadecadienoic acid
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Overview
Description
13-Hydroxy-9,11-octadecadienoic acid is a hydroxy fatty acid derived from linoleic acid. It is known for its role in various biological processes and is often studied for its potential therapeutic applications. This compound is a product of lipid peroxidation and is found in various biological systems, including plants and animals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 13-Hydroxy-9,11-octadecadienoic acid can be synthesized through the enzymatic oxidation of linoleic acid. The enzyme linoleate 13-lipoxygenase catalyzes the addition of molecular oxygen to linoleic acid, forming 13-hydroperoxyoctadecadienoic acid, which is subsequently reduced to this compound .
Industrial Production Methods: In industrial settings, recombinant cells expressing linoleate 13-lipoxygenase from Burkholderia thailandensis have been used for the production of this compound. The optimal reaction conditions include a pH of 7.5, a temperature of 25°C, and the presence of 0.5 M sodium chloride to permeabilize the cells .
Chemical Reactions Analysis
Types of Reactions: 13-Hydroxy-9,11-octadecadienoic acid undergoes various chemical reactions, including oxidation, reduction, and esterification.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized to form 13-oxo-9,11-octadecadienoic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.
Esterification: Esterification reactions can be carried out using alcohols in the presence of acid catalysts to form esters of this compound.
Major Products:
Oxidation: 13-oxo-9,11-octadecadienoic acid
Reduction: this compound derivatives
Esterification: Esters of this compound
Scientific Research Applications
Mechanism of Action
The mechanism of action of 13-Hydroxy-9,11-octadecadienoic acid involves its interaction with cellular receptors and enzymes. It is known to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism and inflammation . Additionally, it can influence the expression of genes involved in oxidative stress responses and cellular proliferation .
Comparison with Similar Compounds
- 9-Hydroxy-10,12-octadecadienoic acid
- 13-Hydroxy-9,11,15-octadecatrienoic acid
- 9-Hydroxy-5,7-tetradecadienoic acid
Comparison: 13-Hydroxy-9,11-octadecadienoic acid is unique due to its specific hydroxylation pattern and its role in modulating PPAR activity. Compared to 9-Hydroxy-10,12-octadecadienoic acid, it has distinct biological activities and is more potent in its anti-inflammatory effects . The presence of additional double bonds in 13-Hydroxy-9,11,15-octadecatrienoic acid gives it different chemical reactivity and biological functions .
Properties
CAS No. |
5204-88-6 |
---|---|
Molecular Formula |
C18H32O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(9E,11E)-13-hydroxyoctadeca-9,11-dienoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7+,15-12+ |
InChI Key |
HNICUWMFWZBIFP-KDFHGORWSA-N |
SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)O)O |
Isomeric SMILES |
CCCCCC(/C=C/C=C/CCCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)O)O |
Synonyms |
13-HODD 13-HODE 13-hydroxy-9,11-octadecadienoic acid 13-hydroxy-9,11-octadecadienoic acid, (E,E)-isomer 13-hydroxy-9,11-octadecadienoic acid, (E,Z)-isomer 13-hydroxy-9,11-octadecadienoic acid, (R)-(E,Z)-isomer 13-hydroxy-9,11-octadecadienoic acid, (S)-(E,Z)-isomer 13-hydroxy-9,11-octadecadienoic acid, (Z,E)-isomer 13-hydroxyoctadecadienoic acid 13-LOX |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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